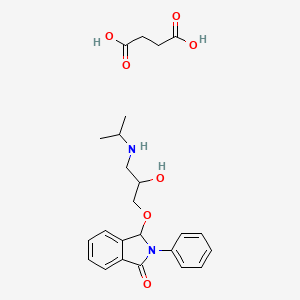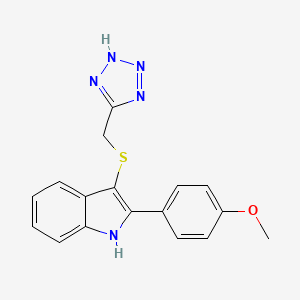
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a methoxyphenyl group and a tetrazolylmethylthio substituent.
準備方法
The synthesis of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of the methoxyphenyl group and the tetrazolylmethylthio substituent. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.
Substitution Reactions: The methoxyphenyl group can be introduced via electrophilic aromatic substitution.
Thioether Formation: The tetrazolylmethylthio group is typically introduced through nucleophilic substitution reactions involving thiols and alkyl halides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, while the methoxyphenyl and tetrazolylmethylthio groups can enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole, 2-phenyl-3-(methylthio)-: Lacks the methoxy group and tetrazole ring, resulting in different chemical properties and biological activities.
1H-Indole, 2-(4-hydroxyphenyl)-3-(methylthio)-: The hydroxy group can significantly alter its reactivity and interactions with biological targets.
1H-Indole, 2-(4-methoxyphenyl)-3-(methylthio)-: Similar structure but lacks the tetrazole ring, affecting its overall properties.
The uniqueness of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
66355-01-9 |
|---|---|
分子式 |
C17H15N5OS |
分子量 |
337.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-12-8-6-11(7-9-12)16-17(24-10-15-19-21-22-20-15)13-4-2-3-5-14(13)18-16/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChIキー |
ICFDLMBBOSYVGG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
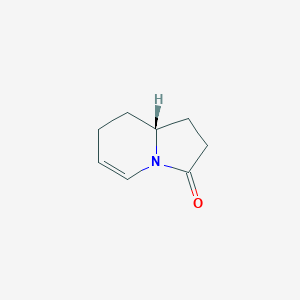
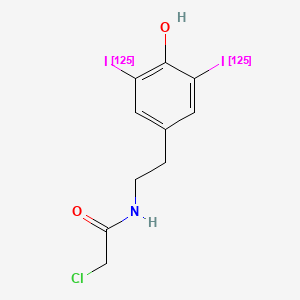
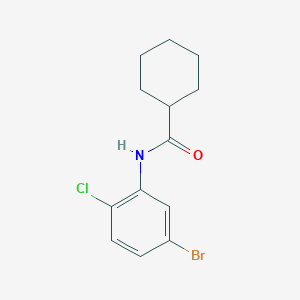
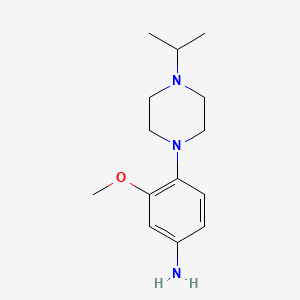
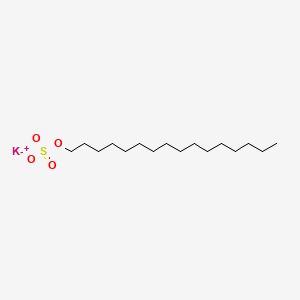
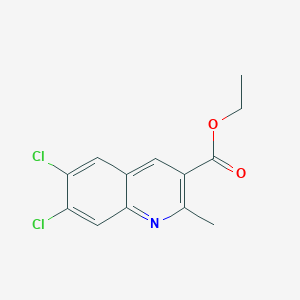
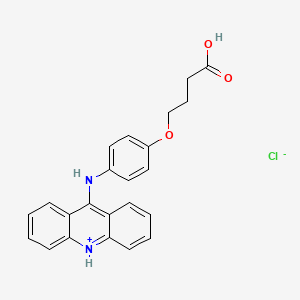

![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)

